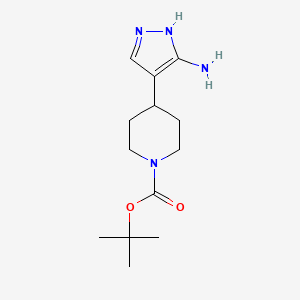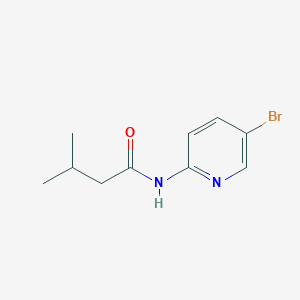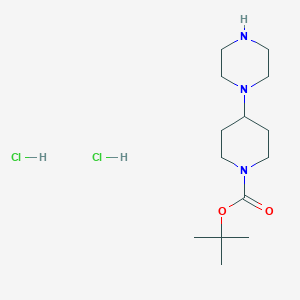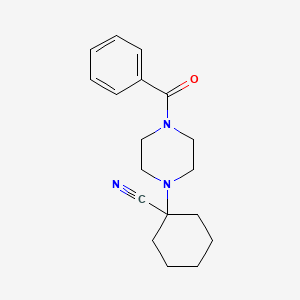![molecular formula C15H15N3O B7590551 N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide, also known as MIPT, is a synthetic compound that belongs to the indole family. It is a research chemical that is commonly used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide acts as a partial agonist at the serotonin receptor, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, perception, and behavior. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has effects on other physiological systems, including the cardiovascular and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide in scientific studies is its specificity for serotonin receptors, which allows for targeted investigation of the role of these receptors in various physiological and pathological processes. However, N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide also has limitations, including its potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research involving N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective and potent serotonin receptor agonists for use in treating psychiatric and neurological disorders. Another area of interest is the investigation of the potential anticancer properties of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action and physiological effects of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide.
Métodos De Síntesis
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of indole with pyrrole-2-carboxylic acid and subsequent reduction and acylation reactions. The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications, including its ability to act as a serotonin receptor agonist and its potential use in treating anxiety, depression, and other psychiatric disorders. N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-7-12-8-11(4-5-13(12)18-10)9-17-15(19)14-3-2-6-16-14/h2-8,16,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDLUFZYCKLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)


![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)


![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)